2-{[(2-Methylphenyl)methyl]amino}propane-1,3-diol
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Overview
Description
2-{[(2-Methylphenyl)methyl]amino}propane-1,3-diol is an organic compound with the molecular formula C11H17NO2. It is a derivative of propane-1,3-diol, where one of the hydrogen atoms is replaced by a 2-{[(2-Methylphenyl)methyl]amino} group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Methylphenyl)methyl]amino}propane-1,3-diol typically involves the reaction of 2-methylbenzylamine with epichlorohydrin, followed by a ring-opening reaction with a suitable nucleophile such as water or an alcohol. The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the ring-opening process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Methylphenyl)methyl]amino}propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) or alkoxides (RO-) can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of ethers or halides.
Scientific Research Applications
2-{[(2-Methylphenyl)methyl]amino}propane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-{[(2-Methylphenyl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1,3-propanediol: A structurally similar compound with different functional groups.
2-(Hydroxymethyl)-2-methyl-1,3-propanediol: Another related compound with hydroxyl groups at different positions.
Uniqueness
2-{[(2-Methylphenyl)methyl]amino}propane-1,3-diol is unique due to the presence of the 2-{[(2-Methylphenyl)methyl]amino} group, which imparts distinct chemical and biological properties. This structural feature allows the compound to interact with specific molecular targets and exhibit unique reactivity patterns compared to its analogs.
Properties
Molecular Formula |
C11H17NO2 |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-[(2-methylphenyl)methylamino]propane-1,3-diol |
InChI |
InChI=1S/C11H17NO2/c1-9-4-2-3-5-10(9)6-12-11(7-13)8-14/h2-5,11-14H,6-8H2,1H3 |
InChI Key |
ZJPKXCRNOWCLJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CNC(CO)CO |
Origin of Product |
United States |
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